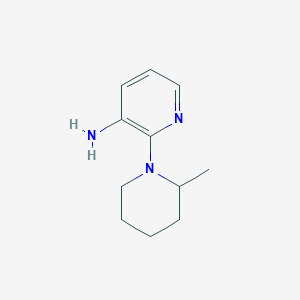

![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0](/img/structure/B1357494.png)

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

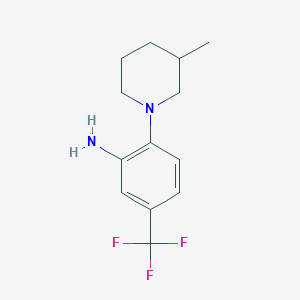

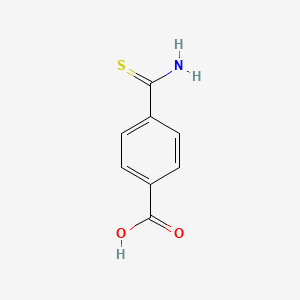

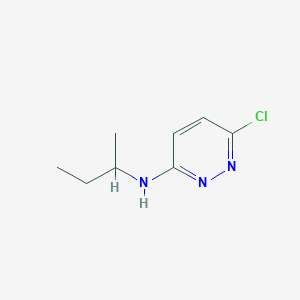

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is a compound that has been utilized in the field of organic chemistry . It acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .

Synthesis Analysis

The synthesis of AIP involves palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups . Other methods include oxidative diamination of nitroalkene with 2-aminopyridine .Molecular Structure Analysis

AIP is a 6,5-fused bicyclic compound . It has been used as a directing group in palladium-catalyzed arylation .Chemical Reactions Analysis

AIP has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This reaction exhibits high levels of β-site selectivity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For instance, a study on the synthesis of various imidazo[1,2-a]pyridine derivatives demonstrated effective one-pot synthesis techniques. This includes the creation of 3-aminoimidazo[1,2-a]pyridines through condensation reactions involving 2-aminopyridines, aldehydes, and isocyanides, with a focus on high yields and efficient protocols (Shaabani, Soleimani, & Maleki, 2007). Additionally, the utility of zinc iodide in the synthesis of these compounds was highlighted, offering a novel and user-friendly protocol for creating the desired products from diverse substrates (Han, Ma, Wu, & Huang, 2015).

Biological and Medicinal Applications

Research has also delved into the potential biological and medicinal applications of these compounds. A study found that certain imidazo[1,2-a]pyridine derivatives exhibited anti-inflammatory and analgesic activity, highlighting their potential in pharmacological applications (Di Chiacchio et al., 1998). In another example, the synthesis of conformationally constrained imidazo[1,5-a]pyridine inhibitors was achieved, which showed improved in vivo metabolic stability, suggesting their use in inhibiting farnesyltransferase, an enzyme involved in cancer progression (Dinsmore et al., 2000).

Catalysis and Material Science

In the field of catalysis and material science, these compounds have been utilized in developing innovative synthetic methods. For instance, the use of cellulose@Fe2O3 nanoparticle composites as a magnetically recyclable nanocatalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines was demonstrated. This approach offered high catalytic activity and good reusability, marking a significant advancement in green chemistry (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

Orientations Futures

Propriétés

IUPAC Name |

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBBKUXYOZAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)